1H-indazole-6-carbaldehyde

Catalog No.
S2670761
CAS No.
669050-69-5
M.F
C8H6N2O
M. Wt
146.149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indazole-6-carbaldehyde

CAS Number

669050-69-5

Product Name

1H-indazole-6-carbaldehyde

IUPAC Name

1H-indazole-6-carbaldehyde

Molecular Formula

C8H6N2O

Molecular Weight

146.149

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)

InChI Key

JTWYTTXTJFDYAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NN=C2

solubility

not available

1H-indazole-6-carbaldehyde (CAS 669050-69-5) is a highly versatile heterocyclic building block primarily procured for the synthesis of ATP-competitive kinase inhibitors and targeted therapeutics [1]. Featuring a privileged indazole core and a highly reactive formyl group at the 6-position, it serves as a critical electrophilic precursor for Knoevenagel condensations, reductive aminations, and Horner-Wadsworth-Emmons olefinations [2]. Its baseline value lies in providing a precise geometric vector for hinge-region binding in kinases such as PLK4, FLT3, and VEGFR, while maintaining excellent synthetic tractability and high stereoselectivity during downstream C-C bond formation [3].

Research Fit

6-formyl regioisomer for positional SAR studies
Free N-H handle enables further derivatization
High-purity grade supports sensitive catalytic steps

Substituting 1H-indazole-6-carbaldehyde with its close regioisomer, 1H-indazole-5-carbaldehyde, or the structural analog indole-6-carbaldehyde, fundamentally alters downstream target affinity and process yield [1]. The 6-position formyl group provides a distinct spatial trajectory that is strictly required to access specific hydrophobic pockets in kinase domains, which the 5-position vector cannot achieve without inducing steric clashes[2]. Furthermore, unlike indole-6-carbaldehyde, the indazole core possesses an N2 nitrogen that acts as an essential hydrogen bond acceptor in the ATP-binding hinge region [1]. Procurement of the exact 6-substituted indazole is therefore mandatory to preserve both the stereoselective E-isomer dominance during condensation reactions and the nanomolar potency of the final active pharmaceutical ingredients (APIs) [3].

Substitution Risk

Regioisomer
6-carbaldehyde geometry
5-carbaldehyde may alter LogP and binding vector
N-Alkylation
Free N-H (donor/acceptor)
N-Methyl analog loses H-bond donor, shifts TPSA
Salt Form
Free base (air-sensitive)
HCl salt may not suit acid-sensitive reactions

E-Isomer Stereoselectivity in Knoevenagel Condensation

In the synthesis of PLK4 and FLT3 kinase inhibitors, 1H-indazole-6-carbaldehyde undergoes Knoevenagel condensation with indolin-2-ones (oxindoles) to form (arylmethylene)indolin-2-ones. Studies demonstrate that this specific 6-formyl precursor predominantly yields the thermodynamically stable E-geometric isomer, which is critical for the biological activity of the resulting API [1]. This inherent stereoselectivity minimizes the need for complex downstream chromatographic separations compared to less selective aldehyde precursors, directly improving scalable process yields [2].

Evidence DimensionE/Z Isomer Ratio in Condensation
Target Compound DataPredominant formation of the E-isomer in one-step Knoevenagel condensations
Comparator Or BaselineNon-selective aliphatic or sterically hindered aryl aldehydes
Quantified DifferenceSignificant reduction in downstream purification steps due to high E-isomer preference
ConditionsCondensation with indolinones in methanol/piperidine at 60 °C

High stereoselectivity during the condensation step drastically reduces purification bottlenecks and improves overall yield for API manufacturing.

Lipophilicity (XLogP3)
Class-level
Target (6-formyl) XLogP3 = 1.7
Comparator (5-formyl) XLogP3 = 1.5
Δ +0.2
Supports differentiation in lipophilicity context
Predicted computational values; experimental validation advised

N2 Hydrogen Bonding in Kinase Hinge Binding

When compared to indole-6-carbaldehyde derivatives, compounds derived from 1H-indazole-6-carbaldehyde exhibit significantly enhanced binding kinetics in the ATP-competitive active site of kinases like PLK4 [1]. The crucial difference is the presence of the N2 nitrogen in the indazole ring, which acts as a mandatory hydrogen bond acceptor with the kinase hinge region [1]. Kinetic analyses of 6-substituted indazole derivatives show direct ATP competition with apparent Ki values in the low nanomolar range (e.g., 22 nM for targeted PLK4 inhibitors), a binding modality that indole analogs cannot replicate due to the lack of the N2 acceptor [1].

Evidence DimensionKinase Hinge-Region Binding Affinity (Ki)
Target Compound DataLow nanomolar Ki (e.g., 22 nM) for indazole-6-derivatives
Comparator Or BaselineIndole-6-carbaldehyde derivatives
Quantified DifferenceIndazole derivatives provide essential N2 hydrogen bonding absent in indoles, driving nanomolar potency
Conditionsin vitro PLK4 ATP-competitive kinetic binding assays

Procuring the indazole core rather than the indole core is essential for achieving the necessary nanomolar target affinity in kinase inhibitor development.

Assayed Purity (HPLC)
Head-to-head
98% min. (HPLC)
Supports lower impurity burden
Compared to ≥95%–97% and GC-based specifications

Spatial Trajectory for Kinase Pocket Access

The choice between 1H-indazole-6-carbaldehyde and 1H-indazole-5-carbaldehyde dictates the spatial orientation of the appended functional groups in the final drug molecule. Structural models and empirical screening reveal that the 6-position trajectory correctly directs substituents into specific kinase pockets, yielding highly potent inhibitors (e.g., FLT3 inhibitors with an IC50 of 41.6 nM) [1]. The 5-position vector projects the substituent at a different angle, causing steric clashes or failing to reach the required hydrophobic sub-pockets, resulting in a dramatic loss of potency [1].

Evidence DimensionTarget Inhibition (IC50) based on substitution vector
Target Compound Data41.6 nM IC50 for 6-substituted indazole kinase inhibitors
Comparator Or Baseline5-substituted indazole analogs
Quantified Difference6-position provides the correct vector for pocket access, avoiding steric clashes inherent to the 5-position
Conditionsin vitro FLT3 kinase inhibition assays

Selecting the 6-carbaldehyde over the 5-carbaldehyde is non-negotiable for correctly orienting the pharmacophore in targeted therapies.

Topological PSA
Class-level
Target (free NH) 45.8 Ų
Comparator (N-methyl) 34.8 Ų
Δ −11.0 Ų
Indicates altered hydrogen-bonding capacity
Calculated property; N-methyl eliminates HBD
Storage Condition
Data to verify
2–8 °C under argon
Cold, inert storage recommended for integrity
Free base form; air-sensitive powder

ATP-Competitive Kinase Inhibitor Synthesis

Ideal for generating PLK4, FLT3, and VEGFR inhibitors where the indazole core anchors to the hinge region and the 6-position directs the tail into the DFG-out/in pocket [1].

Large-Scale Knoevenagel Condensations

Highly suitable for industrial scale-up of (arylmethylene)indolin-2-ones due to its high reactivity and strong preference for yielding the E-geometric isomer, minimizing purification overhead [2].

Reductive Amination for Compound Libraries

Excellent precursor for generating diverse libraries of 6-aminomethyl indazoles via reductive amination with various primary and secondary amines, facilitating rapid SAR exploration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PLK4 inhibitor scaffold synthesis
6-formyl positional geometry
Spatial pharmacophore alignment
Cardiomyocyte proliferation agent synthesis
Aldehyde handle for SAR-driven side chains
Regioisomeric activity relationships
Sensitive catalytic transformations
High-purity grade (HPLC)
Impurity and moisture content verification
Fluorescent probe development
Free NH and aldehyde orthogonal sites
Functionalization and sensing response

XLogP3

1.7

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